
4-Chloro-6-(2-fluorobenzyl)pyrimidine
Overview
Description
4-Chloro-6-(2-fluorobenzyl)pyrimidine is a useful research compound. Its molecular formula is C11H8ClFN2 and its molecular weight is 222.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Overview:
4-Chloro-6-(2-fluorobenzyl)pyrimidine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity against various diseases.
Key Applications:
- Anticancer Activity: Research indicates that pyrimidine derivatives, including this compound, exhibit significant cytotoxic effects against cancer cell lines. For instance, similar compounds have shown inhibition of cell growth in HeLa and K562 cells, primarily through apoptosis induction and cell cycle arrest .
- Antiviral Properties: The compound has been explored for its activity against HIV. Studies have reported that derivatives with similar structures can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), effectively inhibiting HIV-1 replication with low EC50 values .
- Anti-inflammatory Effects: Pyrimidine derivatives have demonstrated potential in reducing inflammation in animal models, suggesting that this compound may possess similar anti-inflammatory properties worth investigating further.
Biological Studies
Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with specific protein kinases. By inhibiting these kinases, the compound can alter various cellular signaling pathways, impacting cell growth and metabolism.
Case Studies:
- A study highlighted the compound's effectiveness in modulating kinase activities, which are critical in cancer progression and other diseases.
- Another investigation focused on the binding affinities of the compound to various biological targets, confirming its potential as a therapeutic agent .
Material Science
Applications:
In material science, this compound is being researched for its electronic and optical properties. Its unique structure allows it to be utilized in developing novel materials with specific functionalities.
Research Findings:
- The compound's incorporation into polymer matrices has been studied for enhancing electrical conductivity and photonic properties.
- Ongoing research is aimed at optimizing these materials for applications in sensors and electronic devices.
Agricultural Chemistry
Potential Uses:
The compound is being explored for its potential applications in agrochemicals. Its biological activity may provide a basis for developing new pesticides or herbicides that can protect crops from pests and diseases.
Research Insights:
- Preliminary studies indicate that pyrimidine derivatives exhibit antimicrobial properties that could be harnessed to combat agricultural pathogens.
- Future research is required to evaluate the efficacy and safety of these compounds in agricultural settings.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anticancer | Inhibits growth of cancer cell lines (HeLa, K562) | |
Antiviral | Acts as NNRTI against HIV-1 | |
Anti-inflammatory | Reduces inflammation in animal models |
Table 2: Synthesis Methods
Method | Description |
---|---|
Suzuki-Miyaura Coupling | Common method using palladium catalysts |
Enzyme-Mediated Synthesis | Utilizes enzymes for selective transformations |
Solid Supported Synthesis | Involves immobilizing reactants on solid supports |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
4-Chloro-6-(2-fluorobenzyl)pyrimidine is reactive at the C4-position due to the electron-withdrawing effects of the chlorine atom. This enables nucleophilic substitution (SNAr) with amines, alcohols, or thiols.
Key Findings :
-
Microwave-assisted reactions improve yields for sterically hindered amines .
-
Hydrolysis under basic conditions retains the 2-fluorobenzyl group without cleavage .
Coupling Reactions
The 2-fluorobenzyl group facilitates Suzuki-Miyaura cross-coupling via its aryl chloride or bromide intermediates.
Key Findings :
-
Stille coupling with tributylstannanes requires strict anhydrous conditions to avoid side reactions .
-
Buchwald-Hartwig amination achieves C–N bond formation with >90% regioselectivity .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles for pharmaceutical applications:
Key Findings :
-
Cyclization with formamide generates Schiff base intermediates prior to ring closure .
-
Electron-deficient pyrimidines enhance cyclization efficiency under mild conditions .
Functionalization via Alkylation/Acylation
The 2-fluorobenzyl group undergoes selective modifications:
Key Findings :
-
Alkylation at the pyrimidine’s C6 position is sterically hindered, requiring polar aprotic solvents .
-
Acylation preserves the chloro and fluorobenzyl groups without displacement .
Catalytic Cross-Coupling for Diversification
Palladium-catalyzed reactions enable structural diversification:
Key Findings :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Chloro-6-(2-fluorobenzyl)pyrimidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, fluorinated pyrimidines can be synthesized via cyclocondensation of β-CF₃-aryl ketones with amidines under metal-free conditions, achieving yields up to 85% . Key parameters include:
- Temperature: Optimal at 80–100°C to balance reaction rate and decomposition.
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalyst: Base catalysts like K₂CO₃ improve substitution efficiency.
Data from analogous compounds (e.g., 4-fluoro-6-(4-chlorophenyl)pyrimidine) suggest that steric hindrance from the 2-fluorobenzyl group may reduce yields by ~15% compared to less bulky substituents .
Q. What purification and characterization techniques are recommended for this compound?
Methodological Answer:
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates by-products. For halogenated pyrimidines, recrystallization in ethanol/water mixtures improves purity .
- Characterization:
Q. What are the critical safety protocols for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation: Conduct reactions in a fume hood due to potential release of HCl/HF vapors during hydrolysis .
- Waste Disposal: Segregate halogenated waste and coordinate with certified agencies for incineration .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the pyrimidine ring be addressed?
Methodological Answer: The chloro group at position 4 is more reactive toward nucleophilic substitution than the fluorobenzyl group at position 5. To enhance selectivity:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the fluorobenzyl moiety) to block unwanted substitution .
- Catalytic Systems: Pd-catalyzed C-H activation enables site-specific functionalization of the pyrimidine ring, as demonstrated in related 6-arylpyrimidines .
Q. How to resolve contradictory NMR data for structural elucidation?
Methodological Answer:
- Dynamic Effects: Use variable-temperature NMR to identify rotamers (e.g., hindered rotation of the fluorobenzyl group may split peaks at 298 K) .
- 2D Techniques: HSQC and HMBC correlations clarify ambiguous signals (e.g., distinguishing pyrimidine C4-Cl from aromatic carbons) .
Q. What strategies optimize reaction conditions to minimize by-products like dehalogenated analogs?
Methodological Answer:
- Reductive Conditions: Avoid using strong reducing agents (e.g., LiAlH₄) that may cleave C-Cl bonds.
- Additives: Add KI (10 mol%) to stabilize the chloro group via halogen exchange .
- Kinetic Monitoring: Use in-situ FTIR or LC-MS to detect intermediates and adjust reaction time/temperature .
Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?
Methodological Answer:
- DFT Calculations: Model electrophilic Fukui indices to identify reactive sites (e.g., C4 for nucleophilic attack) .
- Docking Studies: Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic modifications .
Q. What crystallographic techniques validate the solid-state structure of this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction: Resolve bond lengths/angles (e.g., C-Cl: ~1.73 Å; C-F: ~1.34 Å) and confirm dihedral angles between pyrimidine and fluorobenzyl groups .
- Powder XRD: Assess polymorphism, which is critical for reproducibility in biological assays .
Properties
Molecular Formula |
C11H8ClFN2 |
---|---|
Molecular Weight |
222.64 g/mol |
IUPAC Name |
4-chloro-6-[(2-fluorophenyl)methyl]pyrimidine |
InChI |
InChI=1S/C11H8ClFN2/c12-11-6-9(14-7-15-11)5-8-3-1-2-4-10(8)13/h1-4,6-7H,5H2 |
InChI Key |
BZIPORRVDSFKRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=NC=N2)Cl)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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